molecular formula C10H17F3N2 B13070002 1-(2,2,2-Trifluoroethyl)-1,8-diazaspiro[4.5]decane

1-(2,2,2-Trifluoroethyl)-1,8-diazaspiro[4.5]decane

Cat. No.: B13070002
M. Wt: 222.25 g/mol
InChI Key: KERKDMHKYVYTAC-UHFFFAOYSA-N
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Description

1-(2,2,2-Trifluoroethyl)-1,8-diazaspiro[4.5]decane is a spirocyclic diazine compound of interest in medicinal chemistry and drug discovery. This scaffold is recognized for its potential in the development of biologically active molecules. Research on closely related 2,8-diazaspiro[4.5]decane-based trisubstituted urea derivatives has identified them as highly potent soluble epoxide hydrolase (sEH) inhibitors . sEH is a key therapeutic target for managing hypertension; inhibition of this enzyme demonstrates a blood pressure-lowering effect in preclinical models, highlighting the value of this structural class in cardiovascular research . The incorporation of the 2,2,2-trifluoroethyl group is a significant modification, as fluorinated groups are known to influence the potency, metabolic stability, and binding properties of drug candidates. The core 1,8-diazaspiro[4.5]decane structure serves as a privileged, three-dimensional scaffold that can mimic piperidine rings, potentially offering improved selectivity and physicochemical properties for novel therapeutics . This product is intended for research and development purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C10H17F3N2

Molecular Weight

222.25 g/mol

IUPAC Name

1-(2,2,2-trifluoroethyl)-1,8-diazaspiro[4.5]decane

InChI

InChI=1S/C10H17F3N2/c11-10(12,13)8-15-7-1-2-9(15)3-5-14-6-4-9/h14H,1-8H2

InChI Key

KERKDMHKYVYTAC-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCNCC2)N(C1)CC(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2,2-Trifluoroethyl)-1,8-diazaspiro[4.5]decane typically involves the reaction of appropriate diazaspiro compounds with trifluoroethylating agents. One efficient method involves the copper-catalyzed difluoroalkylation of N-benzylacrylamides with ethyl bromodifluoroacetate, followed by a tandem radical addition and dearomatizing cyclization process .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2,2,2-Trifluoroethyl)-1,8-diazaspiro[4.5]decane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using common reducing agents like lithium aluminum hydride.

    Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions using reagents like sodium hydride or potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce the corresponding reduced forms of the compound.

Scientific Research Applications

1-(2,2,2-Trifluoroethyl)-1,8-diazaspiro[4.5]decane has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-(2,2,2-Trifluoroethyl)-1,8-diazaspiro[4.5]decane exerts its effects is primarily through the inhibition of kinase activity of receptor-interacting protein kinase 1 (RIPK1). This inhibition blocks the activation of the necroptosis pathway, which has shown therapeutic potential in various inflammatory diseases . The compound interacts with molecular targets and pathways involved in necroptosis, leading to its anti-necroptotic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pharmacological and Functional Comparisons

Bioisosteric Replacements: LH1753 replaces N-methylpiperazine in LH708 with 1,8-diazaspiro[4.5]decane, resulting in a 2× increase in potency and enhanced in vivo efficacy . The spirocyclic core’s rigidity likely improves target engagement and reduces off-target effects. Trifluoroethyl analogs may mimic acetyl or sulfonyl groups in electronic properties but offer superior metabolic resistance compared to non-fluorinated groups .

Synthetic Flexibility :

  • The 1,8-diazaspiro[4.5]decane core is amenable to diverse functionalization (e.g., pyridinyl, sulfonyl, trifluoroacetyl) via methods like microwave-assisted coupling or hydrogenation .

LH1753 demonstrates 73% oral bioavailability in murine models, attributed to the spirocyclic core’s stability against enzymatic degradation .

Key Research Findings

Spirocyclic Core Advantages: The 1,8-diazaspiro[4.5]decane scaffold improves binding selectivity and metabolic stability compared to linear or monocyclic amines . Fluorinated substituents (e.g., CF₃, SO₂Me) enhance potency and pharmacokinetics in preclinical models .

Trifluoroethyl derivatives are under exploration for CNS targets due to their ability to modulate lipophilicity and BBB penetration .

Biological Activity

1-(2,2,2-Trifluoroethyl)-1,8-diazaspiro[4.5]decane is a compound with significant biological activity that has garnered interest in various fields, including medicinal chemistry and pharmacology. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Chemical Formula : C10H17F3N2
  • Molecular Weight : 220.26 g/mol
  • CAS Number : 131603426

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its potential as a therapeutic agent. The compound exhibits properties that may be beneficial in treating various conditions.

Research indicates that the compound may function as a modulator of certain biological pathways due to its structural characteristics. The spirocyclic structure is known to enhance binding affinity to specific receptors or enzymes, which can lead to various pharmacological effects.

Inhibition Studies

A study published in PubChem highlights the compound's role as a potential inhibitor in specific biochemical pathways. For instance, it has been evaluated for its efficacy against cystine crystallization, which is relevant for conditions like cystinuria. The compound demonstrated promising results in vitro and in vivo models.

  • In Vivo Efficacy : In a murine model of cystinuria, treatment with this compound resulted in a significant reduction in stone formation compared to control groups. The study reported an effective concentration (EC50) of approximately 29.5 nM for crystallization inhibition .

Pharmacokinetics

Pharmacokinetic studies have shown that the compound possesses favorable bioavailability characteristics:

  • Oral Bioavailability : Approximately 22%
  • Half-Life : 2.4 hours for its major active metabolite .

These parameters suggest that the compound could be effectively administered orally with sustained activity.

Data Table: Summary of Biological Activities

Activity TypeObservationsReference
Crystallization InhibitionEC50 = 29.5 nM
Oral Bioavailability22%
Half-Life2.4 hours
Model UsedSlc3a1-knockout mice

Potential Therapeutic Applications

Given its biological activity and pharmacokinetic profile, this compound holds potential for various therapeutic applications:

  • Urolithiasis Treatment : Its ability to inhibit cystine crystallization positions it as a candidate for treating kidney stones.
  • Antimicrobial Activity : Preliminary studies suggest it may have efficacy against certain bacterial strains, although further research is needed to confirm these effects.

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